

## The Chemical Architecture of Coccinelline: A Deep Dive into its Structure and Stereochemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Coccinelline**, a fascinating tricyclic alkaloid, serves as a potent defensive agent for ladybird beetles of the Coccinella genus. This guide provides a comprehensive exploration of its intricate chemical structure and stereochemistry, offering valuable insights for professionals in chemical research and drug development.

#### **Chemical Structure: A Fused Tricyclic System**

**Coccinelline** is the N-oxide of pre**coccinelline**.[1] Its core structure is a 2-methylperhydro-9b-azaphenalene skeleton.[1] This unique architecture consists of three fused six-membered rings, creating a compact and rigid molecular framework.

The systematic IUPAC name for pre**coccinelline** is (1R,5S)-3-methyl-13-azatricyclo[7.3.1.05,13]tridecane.[2] **Coccinelline**, as the N-oxide, features an oxygen atom coordinated to the central nitrogen atom.

#### Key Structural Features:

- Tricyclic System: Three fused saturated six-membered rings.
- Bridgehead Nitrogen: A nitrogen atom is located at a bridgehead position, common to all three rings.



- Methyl Group: A methyl substituent is present at the C-2 position.
- N-Oxide Functionality: The nitrogen atom is oxidized, a feature that distinguishes it from its precursor, precoccinelline.

### **Stereochemistry: A Precisely Defined 3D Arrangement**

The stereochemistry of **Coccinelline** is crucial to its biological activity and is defined by the specific spatial arrangement of its atoms. The fusion of the three rings can lead to several possible stereoisomers. In **Coccinelline**, the rings are fused in a specific conformation that results in a relatively flat molecular shape.[1]

The absolute configuration of the chiral centers in **Coccinelline** has been determined through extensive spectroscopic and crystallographic studies. The relative stereochemistry of the ring junctions is a defining characteristic of this class of alkaloids.

#### **Quantitative Structural Data**

The precise geometric parameters of the **Coccinelline** molecule have been elucidated through X-ray crystallography. These data provide a quantitative description of the bond lengths and angles within the molecule.

Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	P212121	[3]
Unit Cell Dimensions	a = 12.34 Å, b = 13.56 Å, c = 7.65 Å	[3]
O-O distance (hemihydrochloride)	2.43 Å	[3]

Table 1: Crystallographic Data for **Coccinelline** Hemihydrochloride



Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), provides detailed information about the chemical environment of each atom in the molecule.

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1H NMR	Data not fully available in a single source		
13C NMR (CDCl3)	See detailed assignments in reference[1]		

Table 2: NMR Spectroscopic Data for **Coccinelline**. A comprehensive assignment of the 1H and 13C NMR spectra for **Coccinelline** and its related alkaloids has been published.[1]

#### **Experimental Protocols**

The structural elucidation of **Coccinelline** has relied on a combination of isolation from natural sources and characterization using advanced analytical techniques.

#### **Isolation and Purification**

- Source: **Coccinelline** is typically isolated from the hemolymph of ladybird beetles, such as Coccinella septempunctata.[2]
- Extraction: The beetles are often agitated in a solvent like methanol or ethanol to prompt the release of the defensive alkaloids from their leg joints.
- Purification: The crude extract is subjected to a series of chromatographic techniques, such
  as column chromatography on silica gel or alumina, followed by high-performance liquid
  chromatography (HPLC) to yield pure Coccinelline.

#### **Structural Elucidation Methodologies**

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule.[4]



- Crystallization: Pure Coccinelline is dissolved in a suitable solvent system, and crystals are
  grown through slow evaporation or vapor diffusion. For Coccinelline, crystals of its
  hemihydrochloride salt were used for analysis.[3]
- Data Collection: A single crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded by a detector.[5]
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined.[5] This model is then refined to best fit the experimental data, providing precise bond lengths, bond angles, and the absolute configuration of the molecule.[4]

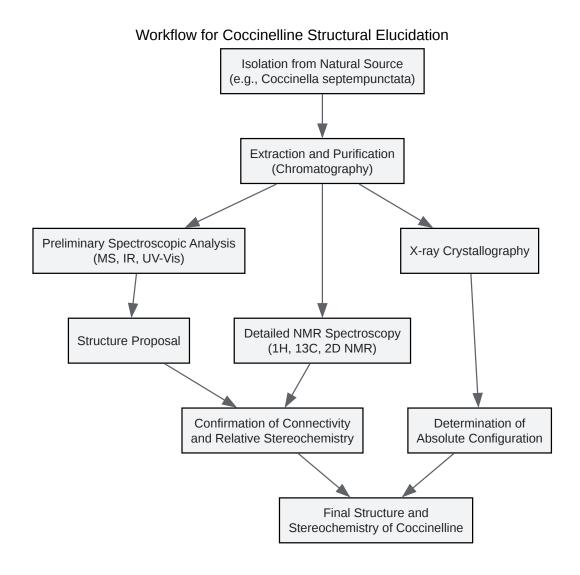
NMR spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

- Sample Preparation: A small amount of purified Coccinelline is dissolved in a deuterated solvent (e.g., CDCl3).
- Data Acquisition: A suite of NMR experiments is performed, including:
  - 1H NMR: To identify the different types of protons and their neighboring atoms.
  - 13C NMR: To identify the different types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to determine long-range correlations, which helps in assembling the molecular structure.
- Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign the signals to specific atoms in the molecule and to deduce the relative stereochemistry. A detailed analysis of the 1H and 13C NMR spectra of Coccinelline has been instrumental in confirming its structure.[1]

#### **Logical Workflow for Structural Elucidation**

The following diagram illustrates the logical workflow for the determination of the chemical structure and stereochemistry of **Coccinelline**.





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Caption: Logical workflow for the structural elucidation of **Coccinelline**.

#### Biosynthesis and Relationship to Precoccinelline

**Coccinelline** is biosynthesized in ladybird beetles from its immediate precursor, pre**coccinelline**, through an N-oxidation reaction.[1] The biosynthesis of pre**coccinelline** is thought to proceed through a polyketide pathway.[2]



The following diagram illustrates the relationship between precoccinelline and Coccinelline.

# Polyketide Precursors Biosynthesis Precoccinelline N-oxidation Coccinelline

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Caption: Biosynthetic conversion of precoccinelline to Coccinelline.

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